N-ethyl-4-(2-oxopyrrolidin-1-yl)-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide
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Overview
Description
N~1~-ETHYL-4-(2-OXO-1-PYRROLIDINYL)-N~1~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrrolidinyl group, an oxadiazole ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ETHYL-4-(2-OXO-1-PYRROLIDINYL)-N~1~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the construction of the pyrrolidinyl and oxadiazole rings. The pyrrolidinyl ring can be synthesized from cyclic or acyclic precursors, while the oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids . The final step involves the sulfonamide formation, which can be achieved through the reaction of the intermediate with a sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N~1~-ETHYL-4-(2-OXO-1-PYRROLIDINYL)-N~1~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonamides or oxadiazoles.
Mechanism of Action
The mechanism of action of N1-ETHYL-4-(2-OXO-1-PYRROLIDINYL)-N~1~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The oxadiazole ring may also interact with biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidinyl ring and may have similar biological activities.
Oxadiazole derivatives: Compounds with the oxadiazole ring can have similar chemical properties and applications.
Sulfonamides: These compounds share the sulfonamide group and are known for their antibacterial properties.
Uniqueness
N~1~-ETHYL-4-(2-OXO-1-PYRROLIDINYL)-N~1~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE is unique due to the combination of these three functional groups in a single molecule, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C21H22N4O4S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-ethyl-4-(2-oxopyrrolidin-1-yl)-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C21H22N4O4S/c1-2-24(15-19-22-23-21(29-19)16-7-4-3-5-8-16)30(27,28)18-12-10-17(11-13-18)25-14-6-9-20(25)26/h3-5,7-8,10-13H,2,6,9,14-15H2,1H3 |
InChI Key |
QOGOKCISZUAVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=NN=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O |
Origin of Product |
United States |
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